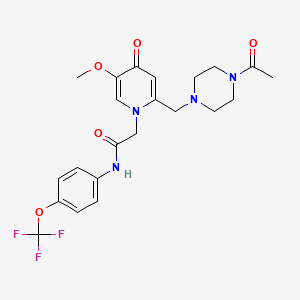
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O5 and its molecular weight is 482.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Piperazine moiety : 4-acetylpiperazine contributes to its pharmacological properties.
- Pyridine core : The 5-methoxy-4-oxopyridine structure is crucial for its interaction with biological targets.
- Trifluoromethoxy phenyl group : Enhances lipophilicity and possibly alters the pharmacokinetic profile.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which are critical in regulating cell proliferation and survival. This suggests potential applications in treating cancers and other proliferative diseases .
- Neuroprotective Effects : The hydroxypyridinone moiety in related compounds has demonstrated the ability to trap reactive oxygen species (ROS), which could protect neuronal cells from oxidative stress .
- Apoptotic Pathways : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving caspase activation and mitochondrial dysfunction .
Biological Activity Data
| Activity Type | Model System | Concentration Range | Observed Effect |
|---|---|---|---|
| Cell Proliferation | MV4-11 leukemia cells | 0.25 - 2.50 μM | Significant inhibition of cell proliferation |
| Apoptosis Induction | A549 lung cancer cells | 0.5 - 5 μM | Induction of apoptotic markers (caspase activation) |
| Neuroprotection | PC12 neuronal-like cells | 1 - 10 μM | Reduction in MGO-induced apoptosis |
Case Studies
- Anti-Cancer Activity : In a study involving MV4-11 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating strong anti-cancer properties. The compound was found to inhibit CDK4/6 activity, leading to cell cycle arrest .
- Neuroprotective Properties : Another study focused on PC12 cells showed that the compound effectively reduced oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease .
- Pharmacokinetics and ADME : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles based on predictive modeling, indicating good potential for oral bioavailability and central nervous system penetration .
Eigenschaften
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O5/c1-15(30)28-9-7-27(8-10-28)12-17-11-19(31)20(33-2)13-29(17)14-21(32)26-16-3-5-18(6-4-16)34-22(23,24)25/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPWMWWHCBXLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













